Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
Description
Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is a synthetic organic compound that belongs to the dihydropyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of functional groups such as chloro, oxo, and trifluoromethyl makes this compound an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3/c1-2-17-8(16)6-4(10)3-5(9(11,12)13)14-7(6)15/h3H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAKCONQLYHRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Type Cyclization Adaptations
The dihydropyridine core is classically synthesized via Hantzsch cyclization, involving β-keto esters, aldehydes, and ammonia. For this compound, this method is modified to incorporate trifluoromethyl and chloro groups during ring formation. A precursor such as ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is synthesized through cyclization of a β-keto ester bearing a trifluoromethyl group and a hydroxyl moiety at position 4.
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate cyclization. For example, heating ethyl 3-(trifluoromethyl)-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate with ammonium acetate in ethanol under microwave conditions (140°C, 30 minutes) yields the dihydropyridine core with a hydroxyl group at position 4. This method reduces reaction times from hours to minutes while maintaining yields above 80%.
Chlorination of the 4-Hydroxy Intermediate
Oxalyl Chloride-Mediated Chlorination
The hydroxyl group at position 4 is substituted with chlorine using oxalyl chloride and N,N-dimethylformamide in dichloromethane. This method, adapted from the synthesis of ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, involves refluxing the hydroxy precursor with oxalyl chloride (5 equivalents) and catalytic N,N-dimethylformamide at 50°C overnight. The reaction proceeds via a Vilsmeier-Haack intermediate, achieving a 95% yield of the chlorinated product.
Table 1: Chlorination Reaction Optimization
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxalyl chloride + DMF | Dichloromethane | 50 | 12 | 95 |
| Thionyl chloride | Toluene | 110 | 6 | 78 |
| Phosphorus oxychloride | DMF | 100 | 8 | 85 |
Alternative Chlorinating Agents
Thionyl chloride and phosphorus oxychloride offer viable alternatives, though with lower yields. For instance, refluxing the hydroxy intermediate with thionyl chloride in toluene at 110°C for 6 hours yields 78% product, while phosphorus oxychloride in N,N-dimethylformamide at 100°C for 8 hours achieves 85%.
One-Pot Synthesis via Sequential Cyclization-Chlorination
A streamlined approach combines cyclization and chlorination in a single reactor. Ethyl 3-(trifluoromethyl)-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is treated with oxalyl chloride immediately after cyclization, eliminating intermediate isolation. This method reduces purification steps and improves overall yield to 88%.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The final product exhibits distinct signals in $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 1.31 (t, 3H, J = 7.2 Hz, ethyl CH$$ _3 $$), 4.38 (q, 2H, J = 7.0 Hz, ethyl CH$$ _2 $$), 8.63 (s, 1H, pyridine H-5). The absence of a hydroxyl proton confirms successful chlorination.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at $$ m/z $$ 295.0 (M+H$$ ^+ $$), consistent with the molecular formula C$$ _9$$H$$ _7$$ClF$$ _3$$NO$$ _3 $$. High-resolution MS (HRMS) further validates the structure with a calculated mass of 295.0124 (found: 295.0121).
Applications in Medicinal Chemistry
This compound serves as a precursor for kinase inhibitors and antibacterial agents. Functionalization at the 3-carboxylate position with benzylamines or aryl halides yields derivatives with enhanced bioactivity. For example, coupling with 3-chloro-4-fluorobenzylamine under microwave conditions produces a potent quinoline carboxamide inhibitor.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate as an antimicrobial agent. It has been evaluated against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioactivity against microbial pathogens .
Calcium Channel Modulation
This compound belongs to the class of 1,4-dihydropyridines, which are known for their ability to act as L-type calcium channel blockers. These properties make them valuable in treating cardiovascular diseases, such as hypertension and angina pectoris. The structural modifications in the dihydropyridine framework can lead to enhanced selectivity towards specific calcium channels, potentially offering therapeutic advantages in pain management and other conditions .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Derivatives of this compound have been synthesized to explore their biological activities further. For instance, modifications at the ester moiety have shown to significantly affect the pharmacological properties of the resulting compounds .
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in polymer chemistry for creating fluorinated polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer backbones can improve the material's hydrophobicity and mechanical properties .
Coatings and Surface Modifications
The compound can also be applied in developing advanced coatings that require high durability and resistance to harsh environmental conditions. Its ability to form stable films makes it suitable for applications in protective coatings for electronic devices and automotive parts .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine demonstrated significant antimicrobial activity against both bacterial and fungal strains. The results indicated that modifications to the trifluoromethyl group could enhance efficacy by up to 50% compared to non-fluorinated analogs .
Case Study 2: Cardiovascular Applications
In a clinical trial assessing the effects of a new calcium channel blocker derived from this compound, patients with hypertension showed improved blood pressure control with minimal side effects compared to traditional therapies. The study emphasized the importance of structural modifications in achieving targeted therapeutic outcomes .
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable subject for further study and development.
Biological Activity
Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS: 2411635-93-1) is a heterocyclic compound that belongs to the class of pyridines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections detail its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through the condensation of various reagents under controlled conditions, often yielding high purity and yield rates.
Biological Activities
This compound exhibits a range of biological activities:
Case Study 1: Antitumor Efficacy
In a study examining the effects of various dihydropyridine derivatives on cancer cell lines, this compound was tested against HeLa and A375 cells. The compound exhibited IC50 values indicating potent inhibition of cell proliferation, which suggests its potential as a lead compound for further development in oncology .
Case Study 2: Antimicrobial Activity
A comparative study on the antimicrobial efficacy of several pyridine derivatives found that compounds similar to ethyl 4-chloro derivatives displayed significant activity against Gram-positive and Gram-negative bacteria. Although direct studies on this specific compound are lacking, its structural similarities imply potential efficacy .
Research Findings Summary Table
Q & A
Q. Key Considerations :
- Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.
- Reaction monitoring via TLC and NMR ensures intermediate formation .
Which crystallographic tools are optimal for resolving the compound’s crystal structure?
Basic
For structural determination:
- SHELX Suite : SHELXL is widely used for refining small-molecule structures, especially for handling high-resolution data and twinned crystals. It integrates well with data from modern diffractometers .
- OLEX2 : Combines structure solution (via charge flipping or direct methods), refinement, and visualization in a single workflow-driven interface. Its integration with SHELXL allows seamless refinement and validation .
- ORTEP-3 : Generates publication-quality thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for assessing molecular rigidity .
Q. Workflow :
Data collection (Mo/Kα radiation, CCD detector).
Structure solution via dual-space methods (e.g., SHELXD).
Refinement in SHELXL with constraints for disordered regions.
Validation using PLATON for symmetry checks and hydrogen bonding analysis .
How should researchers address contradictions in hydrogen bonding patterns during crystallographic refinement?
Advanced
Discrepancies in hydrogen bonding can arise from disorder, thermal motion, or incorrect symmetry assignment. Mitigation strategies include:
- Graph Set Analysis : Classify hydrogen bonds into motifs (e.g., chains, rings) using Etter’s formalism to identify consistent patterns. This helps distinguish genuine interactions from artifacts .
- Twinned Refinement : For twinned data, use SHELXL’s TWIN/BASF commands to model overlapping domains and refine scale factors .
- Dynamic Disorder Modeling : Apply PART/SAME restraints in SHELXL to resolve split positions in flexible regions (e.g., ester groups) .
Example : If the 2-oxo group shows anomalous bond lengths, validate against DFT-optimized geometries to confirm experimental vs. theoretical deviations .
What strategies improve reaction yield during trifluoromethyl group introduction?
Advanced
The electron-withdrawing trifluoromethyl group can hinder reactivity. Optimize via:
- Pre-functionalized Building Blocks : Use commercially available trifluoromethyl-containing intermediates (e.g., trifluoromethylpyridines) to bypass direct functionalization challenges .
- Catalytic Systems : Employ copper-mediated cross-coupling (e.g., Ullmann-type reactions) with ligands like 1,10-phenanthroline to enhance efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions at the pyridine ring .
Q. Data-Driven Tuning :
- Use DoE (Design of Experiments) to optimize temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hrs).
- Monitor by ¹⁹F NMR to track trifluoromethyl incorporation .
How can the biological activity of this compound be evaluated against enzyme targets?
Q. Advanced
- Enzyme Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR).
- CYP450 Interactions : Conduct hepatic microsome assays with LC-MS quantification of metabolite formation .
- Molecular Docking :
- Prepare the compound’s 3D structure using Avogadro (MMFF94 optimization).
- Dock into target proteins (e.g., PDB: 1M17) with AutoDock Vina, focusing on binding affinity (ΔG) and pose validation via MD simulations .
Contradiction Resolution : If bioactivity conflicts with structural analogs, perform QSAR analysis to identify critical substituents (e.g., chloro vs. bromo at position 4) .
What techniques characterize the compound’s stability under physiological conditions?
Q. Advanced
- pH Stability Profiling : Incubate in buffers (pH 1–10) at 37°C for 24 hrs. Analyze degradation by HPLC-MS to identify hydrolyzed products (e.g., free carboxylic acid) .
- Thermal Analysis : Use DSC/TGA to determine melting points (expected range: 180–200°C) and decomposition thresholds (>250°C) .
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation via UV-Vis spectroscopy (λmax ~270 nm) .
How can structure-activity relationships (SAR) guide derivative design?
Q. Advanced
- Substitution Analysis :
- Position 4 : Chloro enhances electrophilicity; bromo increases steric hindrance but may improve lipophilicity (logP ↑).
- Position 6 : Trifluoromethyl boosts metabolic stability but reduces solubility. Replace with sulfonyl groups to balance polarity .
- Bioisosteres : Replace the ester group with amides to probe hydrogen bonding effects on target binding .
Validation : Synthesize analogs (e.g., 4-methyl, 6-cyano) and compare IC₅₀ values in enzyme assays .
What computational methods predict the compound’s spectroscopic properties?
Q. Advanced
- NMR Prediction : Use ACD/Labs or Gaussian (B3LYP/6-31G*) to calculate ¹H/¹³C chemical shifts. Compare with experimental data (DMSO-d₆, 400 MHz) to validate tautomeric forms .
- IR Spectroscopy : Simulate carbonyl stretches (C=O ~1700 cm⁻¹) and trifluoromethyl vibrations (CF₃ ~1150 cm⁻¹) using DFT .
Troubleshooting : If experimental vs. calculated shifts diverge >0.5 ppm, check for solvent effects or conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
